6-(Cyclopropyl(propyl)amino)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound features a unique molecular structure characterized by the presence of a cyclopropyl group and a propylamine moiety attached to a nicotinonitrile backbone. The compound's chemical formula is and it is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various chemical methods, which often involve the use of specific starting materials and reagents. The synthesis routes typically aim to achieve high yields and purity, making it suitable for further research and application.
6-(Cyclopropyl(propyl)amino)nicotinonitrile is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It also falls under the category of nitriles, which are characterized by the presence of a cyano group ().
The synthesis of 6-(Cyclopropyl(propyl)amino)nicotinonitrile generally involves multiple steps, including:
The molecular structure of 6-(Cyclopropyl(propyl)amino)nicotinonitrile includes:
6-(Cyclopropyl(propyl)amino)nicotinonitrile can undergo various chemical reactions, including:
The mechanism of action for 6-(Cyclopropyl(propyl)amino)nicotinonitrile primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the cyano group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids.
Research indicates that compounds with similar structures exhibit activity against certain biological pathways, making this compound a candidate for further pharmacological studies.
6-(Cyclopropyl(propyl)amino)nicotinonitrile has several scientific uses:
6-(Cyclopropyl(propyl)amino)nicotinonitrile (CAS 1094894-06-0) exemplifies the strategic integration of privileged structural motifs in rational drug design. This compound features a nicotinonitrile scaffold modified at the 6-position with a cyclopropyl(propyl)amino group—a configuration engineered to optimize target binding, pharmacokinetic properties, and metabolic stability. Its molecular framework (C12H15N3, MW 201.27) positions it within a prolific class of small molecules investigated for modulating kinase-driven signaling pathways [1] [3]. The SMILES notation N#CC1=CN=C(N(C2CC2)CCC)C=C1
encodes its critical hydrogen-bond acceptors (nitrile and pyridinic nitrogen) and the sterically constrained cyclopropylamine, which collectively enhance interactions with enzyme active sites [1].
Table 1: Key Identifiers and Properties of 6-(Cyclopropyl(propyl)amino)nicotinonitrile
Property | Value |
---|---|
CAS Registry Number | 1094894-06-0 |
Molecular Formula | C12H15N3 |
Molecular Weight | 201.27 g/mol |
SMILES | N#CC1=CN=C(N(C2CC2)CCC)C=C1 |
Key Structural Features | Nicotinonitrile core, N6-cyclopropyl-N6-propylamine |
The cyclopropylamino group confers distinct advantages:
The nicotinonitrile core (3-cyanopyridine) contributes:
Nicotinonitrile-based inhibitors have evolved through three generations:
Table 2: Evolution of Key Nicotinonitrile-Based Kinase Inhibitors
Compound (CAS/CID) | Target | Structural Advancement | Therapeutic Application |
---|---|---|---|
6-(Cyclopropylamino)nicotinonitrile (24697238) | IRAK4 | Cyclopropylamine at C6 | Inflammation |
6-((Cyclopropylmethyl)(propyl)amino)-4-(trifluoromethyl)nicotinonitrile (11185187) | GSK-3β | C4-Trifluoromethyl + N6-dialkylamine | Bipolar disorder, Diabetes |
6-[5-Amino-6-(2-ethoxyethoxy)imidazo[4,5-b]pyridin-3-yl]nicotinonitrile (WO2017067848A1) | IRAK1/4 | Nicotinonitrile-imidazopyridine conjugate | Oncology, Autoimmune disease |
This compound addresses critical gaps:
Table 3: Therapeutic Areas Targeted by Nicotinonitrile-Cyclopropylamine Hybrids
Therapeutic Area | Molecular Targets | Biological Rationale |
---|---|---|
Autoimmune Disorders | IRAK4, TAK1 | Blockade of TLR/IL-1R-mediated NF-κB activation |
Oncology | GSK-3β, CLK1 | Suppression of Wnt/β-catenin signaling and splicing |
Metabolic Diseases | Insulin receptor sensitization | Enhanced glucose uptake via kinase modulation |
Neurodegeneration | Neuroprotective kinase networks | Inhibition of tau hyperphosphorylation (e.g., in Alzheimer’s) |
Future directions include leveraging the scaffold’s synthetic versatility for bifunctional PROTACs and covalent inhibitors—addressing resistance in oncology and inflammation [3] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0